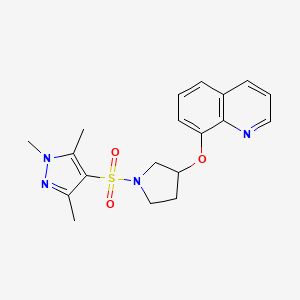

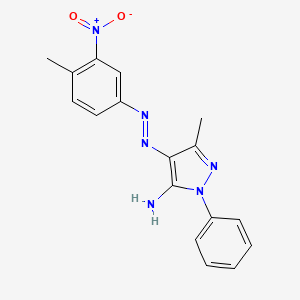

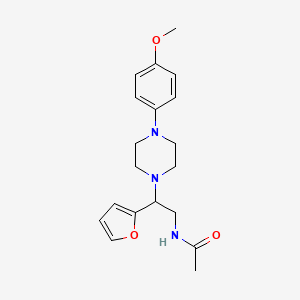

8-((1-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

8-((1-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. It is a quinoline derivative that has been synthesized using specific methods, and its mechanism of action has been studied extensively. In

Scientific Research Applications

Biological Activities and Hybrid Compounds

Sulfonamide-based hybrids, such as those incorporating the quinoline moiety, are known for their wide range of pharmacological activities. These activities include antibacterial, anti-carbonic anhydrase, anti-obesity, diuretic, hypoglycemic, antithyroid, antitumor, and anti-neuropathic pain effects. Recent advances in the design and development of two-component sulfonamide hybrids have introduced compounds combining quinoline with other pharmacologically active scaffolds, highlighting their significance in medicinal chemistry and therapeutic applications (Ghomashi et al., 2022).

Caspase-3 Inhibitory Activity

A synthesis approach for novel 8-sulfonyl-1,3-dioxo-4-methyl-2,3-dihydro-1H-pyrrolo[3,4-c]quinolines has been described, leading to compounds with potent inhibitory activity against caspase-3, a critical enzyme in apoptosis. This suggests potential applications in therapeutic interventions targeting apoptotic pathways in diseases such as cancer (Kravchenko et al., 2005).

Supramolecular Chemistry

The ligand 8-sulfonyl-(1-pyrazolyl)-quinoline has been synthesized and characterized, demonstrating its ability to form discrete compounds with silver salts through π–π stacking interactions. This highlights its potential in the development of supramolecular assemblies, which are of interest for their diverse applications in materials science and nanotechnology (Semeniuc et al., 2010).

Metal Chelates and Biological Screening

New 5-sulfonylheterocyclo-8-quinolinol derivatives have been synthesized, leading to metal chelates with Fe2+, Cu2+, and Hg2+. These compounds have been characterized and biologically screened, suggesting their potential as biologically active compounds with applications in pharmacology and biochemistry (Hafez & Awad, 1992).

Combinatorial Synthesis of Hybrid Heterocycles

The stereoselective synthesis of novel spiro-tethered pyrazolo[3,4-b]quinoline hybrid heterocycles via 1,3-dipolar cycloaddition of azomethine ylides demonstrates the utility of combinatorial chemistry in creating diverse molecular architectures. This method highlights the potential for the development of new compounds with varied biological activities (Sumesh et al., 2016).

Mechanism of Action

Target of Action

A related compound was found to have a potent in vitro antipromastigote activity, suggesting a potential target in the leishmania major pteridine reductase 1 (lmptr1) pocket .

Mode of Action

The related compound was found to have a desirable fitting pattern in the lmptr1 pocket (active site), characterized by lower binding free energy . This suggests that the compound might interact with its target through a similar mechanism, potentially leading to changes in the target’s function.

Properties

IUPAC Name |

8-[1-(1,3,5-trimethylpyrazol-4-yl)sulfonylpyrrolidin-3-yl]oxyquinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N4O3S/c1-13-19(14(2)22(3)21-13)27(24,25)23-11-9-16(12-23)26-17-8-4-6-15-7-5-10-20-18(15)17/h4-8,10,16H,9,11-12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCTCWGQGKVBPBP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)C)S(=O)(=O)N2CCC(C2)OC3=CC=CC4=C3N=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzothiazole, 2-[(2-fluoroethyl)thio]-5-methyl-](/img/structure/B2485689.png)

![N-[1-[4-(Trifluoromethyl)pyridin-2-yl]azetidin-3-yl]quinoxaline-6-carboxamide](/img/structure/B2485701.png)

![N-(2-chlorobenzyl)-2-(2-(2,6-dimethylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)acetamide](/img/structure/B2485707.png)

![(E)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide](/img/structure/B2485709.png)